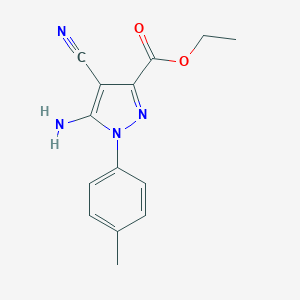

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound with a molecular formula of C₁₄H₁₄N₄O₂. It is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential use in various scientific research fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method is the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl 2-cyanoacetohydrazide. This intermediate then undergoes cyclization with p-tolyl isocyanate to yield the desired pyrazole derivative .

Industrial Production Methods: In an industrial setting, the synthesis can be optimized by using a catalyst-free, one-pot, three-component reaction. This method involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in a mixture of water and ethanol at room temperature, providing a more efficient and environmentally friendly approach .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

Mecanismo De Acción

The mechanism of action of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

Comparación Con Compuestos Similares

- Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

- Ethyl 5-amino-4-cyano-1-(m-tolyl)-1H-pyrazole-3-carboxylate

- Ethyl 5-amino-4-cyano-1-(o-tolyl)-1H-pyrazole-3-carboxylate

Comparison: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the p-tolyl group, which can influence its reactivity and biological activity. Compared to its analogues with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .

Actividad Biológica

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C13H12N4O2

- Molecular Weight : 256.26 g/mol

- CAS Number : 93764-93-3

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammation processes, as well as exhibit cytotoxic effects on cancer cell lines.

Anti-inflammatory Activity

A series of studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including this compound.

- Inhibition of COX Enzymes : Pyrazole derivatives have been shown to selectively inhibit COX-2, an enzyme associated with inflammatory responses. In vitro studies report IC50 values ranging from 50 µM to 200 µM for various pyrazole compounds against COX enzymes, suggesting that this compound may exhibit similar properties .

Anticancer Activity

The compound has also been evaluated for its anticancer properties against several human cancer cell lines:

- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50 values reported for similar pyrazole compounds range from 0.95 µM to over 10 µM .

Case Studies and Experimental Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

- Cytotoxicity Assays : In one study, a series of pyrazole derivatives were tested against A549 cells, revealing that certain compounds induced apoptosis and inhibited cell proliferation effectively .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of pyrazole derivatives. For instance, administration of these compounds resulted in reduced edema and inflammatory markers in treated animals compared to control groups .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the pyrazole ring significantly influence biological activity. For example, substituents at specific positions on the ring can enhance potency against cancer cells or improve selectivity towards COX enzymes .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

ethyl 5-amino-4-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-3-20-14(19)12-11(8-15)13(16)18(17-12)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGRJFITISXAMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566036 |

Source

|

| Record name | Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152992-58-0 |

Source

|

| Record name | Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.